IOX2 sodium

HIF pathway PHD inhibitors Selectivity

IOX2 sodium (CAS 2377239-85-3) is the sodium salt form of IOX2, a specific prolyl hydroxylase-2 (PHD2) inhibitor. It is a small molecule that stabilizes hypoxia-inducible factor-1α (HIF-1α) by blocking its PHD2-mediated degradation, thereby activating the cellular hypoxic response.

Molecular Formula C19H15N2NaO5
Molecular Weight 374.3 g/mol
Cat. No. B15140161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIOX2 sodium
Molecular FormulaC19H15N2NaO5
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)[O-])O.[Na+]
InChIInChI=1S/C19H16N2O5.Na/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12;/h1-9,24H,10-11H2,(H,20,25)(H,22,23);/q;+1/p-1
InChIKeyFGRWPWFJKJBNRV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IOX2 Sodium: A Potent and Selective PHD2 Inhibitor for HIF Pathway Research


IOX2 sodium (CAS 2377239-85-3) is the sodium salt form of IOX2, a specific prolyl hydroxylase-2 (PHD2) inhibitor . It is a small molecule that stabilizes hypoxia-inducible factor-1α (HIF-1α) by blocking its PHD2-mediated degradation, thereby activating the cellular hypoxic response [1]. IOX2 sodium is widely used as a chemical probe in thrombosis, cancer, and ischemia research due to its well-characterized inhibitory profile .

Pathway study fit
HIF-1α stabilization via PHD2 inhibition for hypoxia signaling research
Assay context
Cellular hypoxic response models, thrombosis, cancer, and ischemia studies
Formulation advantage
Sodium salt provides higher DMSO solubility for in vitro dose‑response workflows

Why Generic HIF-PHD Inhibitors Cannot Substitute for IOX2 Sodium


Simple substitution with other HIF-PHD inhibitors like roxadustat (FG-4592) or vadadustat, or even the free acid form of IOX2, is not scientifically equivalent. Critical differentiators include IOX2 sodium's distinct PHD isoform selectivity profile, which yields a different cellular response compared to broader or more pan-selective inhibitors [1][2]. Furthermore, the sodium salt formulation confers specific solubility characteristics essential for reproducible in vitro studies, and its unique pharmacokinetic and tissue distribution properties, particularly when compared to analogs like IOX4, lead to divergent in vivo outcomes that directly impact experimental design and data interpretation [3].

1
Pan‑PHD inhibitor mismatch
Roxadustat, vadadustat, or DMOG may not reproduce IOX2’s distinct PHD isoform‑bias profile, altering HIF‑response interpretation.
2
Salt form and solubility
Free acid IOX2 has lower DMSO solubility; replacing the sodium salt may introduce dosing variability and compromise in vitro reproducibility.
3
Analog tissue tropism divergence
Structural analog IOX4 shows opposite tissue HIFα induction pattern; selecting the wrong probe may shift in vivo endpoint outcomes.

Quantitative Evidence for IOX2 Sodium's Differentiation from Analogs


Comparative PHD Isoform Selectivity Profile: IOX2 vs. BIQ and NOG

IOX2 demonstrates a distinct inhibitory profile across the three PHD isoforms (PHD1-3) compared to other PHD inhibitors. While a non-selective parent scaffold shows no appreciable isoform selectivity, the dipeptidyl-quinolone derivatives including IOX2 were found to be ∼10-fold more potent against PHD1 and PHD3 than against PHD2 [1]. This is in contrast to the pan-PHD inhibitor dimethyloxalylglycine (DMOG/NOG), which shows a different selectivity pattern as determined by in vitro hydroxylation assays [2].

PHD Isoform Selectivity
Reported
~10‑fold PHD1/3 over PHD2
Parent scaffold: no selectivity
Supports PHD isoform‑bias study context
In vitro hydroxylation assay; comparator NOG shows different inhibition curves
HIF pathway PHD inhibitors Selectivity

Potency and Off-Target Selectivity: IOX2's >100-Fold Window Over JMJD Histone Demethylases

IOX2 is a highly potent inhibitor of PHD2 with an IC50 of 21 nM in a cell-free assay. Crucially, it exhibits >100-fold selectivity over a panel of related 2-oxoglutarate (2OG) oxygenases, including the Jumonji domain-containing histone demethylases JMJD2A, JMJD2C, JMJD2E, JMJD3, and the factor-inhibiting HIF (FIH) . This high degree of selectivity is a key differentiator from less selective PHD inhibitors or broad-spectrum 2OG oxygenase inhibitors like DMOG.

PHD2 Potency & Off‑Target
Data to verify
IC50 21 nM (PHD2)
>100‑fold over JMJD2 demethylases
Reported target engagement context; off‑target profile to verify
Source review required; cell‑free assay
PHD2 inhibitor Selectivity Epigenetics

Differential In Vivo Tissue Induction: IOX2 vs. IOX4

When compared directly with its close structural analog IOX4, IOX2 exhibits a distinct pattern of HIFα induction across different tissues. Studies report that IOX4 induces lower levels of HIFα in the liver, heart, and kidney, but markedly higher induction in the brain when compared to IOX2 [1]. This differential tissue tropism is a critical factor for selecting the appropriate tool compound for in vivo studies.

In Vivo Tissue HIFα Induction
Cross‑study
Higher in liver, heart, kidney
Lower in brain vs IOX4
Tissue‑specific pharmacodynamic context
Model‑dependent distribution; qualitative difference
Tissue distribution Pharmacodynamics In vivo

Formulation Advantage: Solubility Profile of IOX2 Sodium Salt vs. Free Acid

The sodium salt of IOX2 offers a significant practical advantage in terms of solubility compared to the free acid form. IOX2 sodium demonstrates a solubility of 25 mg/mL (70.95 mM) in DMSO , whereas the free acid form of IOX2 has a reported solubility of 10 mg/mL (28.38 mM) in DMSO . This enhanced solubility facilitates the preparation of higher concentration stock solutions, which is beneficial for in vitro assays requiring a range of doses and minimizes the use of potentially confounding co-solvents.

DMSO Solubility Comparison
Data to verify
25 mg/mL (sodium)
10 mg/mL (free acid)
Reported solubility profile; supports stock preparation
2.5‑fold difference; source review required
Solubility Formulation In vitro

Optimal Scientific and Industrial Use Cases for IOX2 Sodium Based on Its Differentiation Profile


Target Validation for PHD2-Specific Biology in HIF Pathway Research

Given its ~10-fold selectivity for PHD1 and PHD3 over PHD2, IOX2 sodium is the preferred tool compound for experiments designed to isolate and validate the specific cellular and physiological roles of the PHD2 isoform [1]. This is in contrast to using pan-PHD inhibitors like DMOG, which would confound results by simultaneously inhibiting all three isoforms.

In Vitro Studies Requiring High HIF-1α Activation with Minimal Epigenetic Off-Target Effects

The combination of potent PHD2 inhibition (IC50 = 21 nM) and >100-fold selectivity over JMJD2-family histone demethylases makes IOX2 sodium an ideal candidate for cellular assays where high HIF-1α stabilization is needed without the risk of altering the epigenetic landscape through off-target JMJD inhibition . The enhanced solubility of the sodium salt (70.95 mM in DMSO) further facilitates its use in these assays.

In Vivo Studies Targeting Peripheral Organs (Liver, Heart, Kidney) over the Central Nervous System

When planning in vivo experiments, IOX2 sodium should be selected over its analog IOX4 for studies focused on peripheral organs such as the liver, heart, and kidney, where IOX2 induces higher levels of HIFα stabilization [2]. Conversely, IOX4 would be the better choice for CNS-focused research, highlighting the critical need for compound-specific selection based on tissue tropism data.

Application
Selection Property
Validation Focus
PHD isoform‑selectivity research
Isoform‑bias profile (PHD1/3 preferred)
Target engagement in isoform‑specific assays
In vitro HIF‑1α activation with limited epigenetic off‑targets
Reported off‑target selectivity window
JMJD‑mediated epigenetic endpoint review
Peripheral organ HIFα response studies
Reported tissue tropism (liver, heart, kidney)
Organ‑specific pharmacodynamic endpoints

Technical Documentation Hub

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18 linked technical documents
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